

## GSK3494245 safety and tolerability in early clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK3494245 |           |
| Cat. No.:            | B11932695  | Get Quote |

## **Technical Support Center: GSK3494245**

This technical support center provides researchers, scientists, and drug development professionals with information regarding the safety and tolerability of **GSK3494245** in early clinical development.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of GSK3494245?

A1: **GSK3494245** is a potent and selective inhibitor of the chymotrypsin-like activity of the proteasome in Leishmania parasites.[1] It binds to a site located between the β4 and β5 subunits of the parasite's 20S proteasome.[2][1] This inhibition disrupts the parasite's ability to recycle and remove unwanted proteins, ultimately leading to parasite death.

Q2: What is the clinical development status of **GSK3494245**?

A2: As of June 2025, the development of GSK3494245 has been discontinued.[3] A Phase I clinical trial in healthy volunteers was completed in early 2024.[3][4]

Q3: Why was the development of **GSK3494245** discontinued?

A3: The development was not halted due to safety concerns. The decision was based on pharmacokinetic findings that suggested the drug would likely not meet the dosing







requirements for effective treatment of visceral leishmaniasis, specifically the need for once or twice daily oral administration without food.

Q4: What were the overall safety and tolerability findings from the Phase I trial?

A4: In the Phase I study conducted in healthy volunteers, **GSK3494245** was found to be acceptable to participants. No significant side effects related to the study drug were identified.

Q5: What was the design of the Phase I clinical trial for **GSK3494245**?

A5: The Phase I trial (NCT04504435) was a randomized, double-blind, placebo-controlled, first-in-human study.[4] It evaluated single ascending doses of **GSK3494245** in healthy male participants.[4] The study also included a component to investigate the effect of food on the drug's pharmacokinetics.[4]

### **Troubleshooting Guide**



| Issue                                                    | Possible Cause                                                | Recommendation                                                                                                                                                                                                  |
|----------------------------------------------------------|---------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected in vitro cytotoxicity in mammalian cell lines | Off-target effects on the human proteasome.                   | While GSK3494245 is selective for the parasite proteasome, cross-reactivity can be concentration-dependent. It is advisable to perform a dose-response curve and compare it with the reported selectivity data. |
| Variability in in vivo efficacy in animal models         | Pharmacokinetic variability, potentially due to food effects. | The Phase I trial in humans indicated a food effect on pharmacokinetics. Ensure standardized feeding protocols in animal studies to minimize variability in drug exposure.                                      |
| Difficulty replicating antiparasitic activity            | Issues with the parasite strain or culture conditions.        | GSK3494245 has shown activity against various L. donovani and L. infantum isolates, including those resistant to antimony.[5] Confirm the identity and susceptibility of the parasite strain being used.        |

## **Quantitative Data Summary**

Table 1: Preclinical In Vivo Efficacy of **GSK3494245** in a Mouse Model of Visceral Leishmaniasis (L. donovani)[2][6]



| Treatment<br>Group | Dose (mg/kg) | Mean Leishman<br>Donovan Units<br>(LDUs) ± SD | Reduction in Parasite Burden (%) | P-value vs.<br>Vehicle |
|--------------------|--------------|-----------------------------------------------|----------------------------------|------------------------|
| Vehicle            | -            | Not reported                                  | 0                                | -                      |
| GSK3494245         | 3            | Not reported                                  | Not specified                    | 0.0441                 |
| GSK3494245         | 10           | Not reported                                  | Not specified                    | 0.0037                 |
| GSK3494245         | 25           | Not reported                                  | >95                              | <0.0001                |
| Miltefosine        | 25           | Not reported                                  | >95                              | <0.0001                |

Note: Specific mean LDU values and standard deviations were not provided in the source material, only the statistical significance of the reduction.

Table 2: Phase I Clinical Trial (NCT04504435) Design Overview[4]

| Parameter                | Description                                                                                                                                                                                                                               |
|--------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Title              | A Randomized, Double-blind, Placebo-<br>controlled, First Time in Human Study to<br>Evaluate the Safety, Tolerability and<br>Pharmacokinetics of Single (in Both Fed and<br>Fasted States) Doses of GSK3494245 in<br>Healthy Participants |
| Phase                    | I                                                                                                                                                                                                                                         |
| Number of Participants   | Approximately 30 (59 enrolled)                                                                                                                                                                                                            |
| Participant Population   | Healthy male volunteers                                                                                                                                                                                                                   |
| Study Design             | Single ascending dose, crossover design                                                                                                                                                                                                   |
| Interventions            | GSK3494245 (oral capsules), Placebo                                                                                                                                                                                                       |
| Primary Outcome Measures | Safety and tolerability                                                                                                                                                                                                                   |

## **Experimental Protocols**



Protocol 1: In Vivo Efficacy Assessment in a Mouse Model of Visceral Leishmaniasis

This protocol is based on the methodology described for preclinical evaluation of **GSK3494245**. [2][6]

- Animal Model: Female BALB/c mice.
- Infection: Intravenous injection of Leishmania donovani amastigotes.
- Treatment Initiation: Treatment is typically initiated several weeks post-infection to allow for the establishment of a stable infection in the liver and spleen.
- Drug Administration: GSK3494245 is administered orally once daily for a specified number of days (e.g., 5 or 10 days). A vehicle control group and a positive control group (e.g., miltefosine) are included.
- Efficacy Endpoint: At the end of the treatment period, mice are euthanized, and the liver and spleen are harvested.
- Parasite Burden Quantification: Parasite burden is determined by microscopic counting of amastigotes in Giemsa-stained tissue smears. The results are expressed in Leishman Donovan Units (LDUs), calculated as the number of amastigotes per host cell nucleus multiplied by the organ weight in milligrams.
- Statistical Analysis: The statistical significance of the reduction in parasite burden in treated groups compared to the vehicle control is determined using appropriate statistical tests, such as the t-test.

#### **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of GSK3494245 in Leishmania.





Click to download full resolution via product page

Caption: Workflow of the GSK3494245 Phase I clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. GSK245 (DDD1305143) | DNDi [dndi.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Current leishmaniasis drug discovery PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK3494245 safety and tolerability in early clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11932695#gsk3494245-safety-and-tolerability-in-early-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com